![molecular formula C22H23N5OS B4420144 4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4420144.png)
4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and is further modified with pyridine, piperazine, and thiophene groups, enhancing its versatility and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperazine and pyridine groups through nucleophilic substitution reactions. The thiophene group is then added via a palladium-catalyzed cross-coupling reaction. The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Nucleophilic Substitution at the Quinazolinone Core
The quinazolinone ring undergoes nucleophilic substitution, particularly at the C2 and C4 positions. For example:
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Halogenation : Treatment with phosphorus oxychloride (POCl₃) converts the ketone group at C4 to a chloroquinazoline intermediate, enabling further functionalization .
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Amination : Reaction with hydrazine hydrate replaces the C2-chloro group (if present) with amine functionalities, forming hydrazine derivatives .
Key Conditions :
Electrophilic Aromatic Substitution on the Thiophene Ring
The thiophene moiety participates in electrophilic substitution, such as:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the C5 position of the thiophene ring .
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Sulfonation : Oleum (fuming H₂SO₄) adds sulfonic acid groups, enhancing solubility for further derivatization .
Notable Outcomes :
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Nitro-thiophene derivatives show increased antimycobacterial activity in related compounds .
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Sulfonated analogs exhibit improved aqueous solubility, critical for pharmacological applications .
Functionalization of the Pyridinylpiperazine Side Chain
The piperazine ring’s nitrogen atoms serve as sites for alkylation or acylation:
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Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) yields N-alkylated piperazines.
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Acylation : Treatment with acetyl chloride forms N-acetyl derivatives, modifying pharmacokinetic properties.
Example Reaction :
Starting Material | Reagent | Conditions | Product | Yield |
---|---|---|---|---|
Pyridinylpiperazine-quinazolinone conjugate | Methyl iodide | DMF, K₂CO₃, 60°C | N-methylpyridinylpiperazine derivative | 80–85% |
Cyclization and Ring-Opening Reactions
The dihydroquinazolinone scaffold facilitates cyclization:
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Heterocycle Formation : Reaction with thiourea derivatives in acetonitrile forms fused thiazole rings .
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Ring Expansion : Oxidative conditions (e.g., H₂O₂/Fe³⁺) convert the dihydroquinazolinone to a fully aromatic quinazoline system.
Mechanistic Insight :
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Thiourea derivatives attack the C2 position, followed by cyclization to form thiazoloquinazolinones .
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Ring expansion involves dehydrogenation, confirmed via spectroscopic analysis.
Cross-Coupling Reactions
The thiophene and pyridine rings enable transition-metal-catalyzed couplings:
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Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at the thiophene’s C5 position .
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Buchwald–Hartwig Amination : Forms C–N bonds between the quinazolinone and secondary amines.
Optimized Parameters :
Coupling Type | Catalyst System | Substrate Compatibility | Yield Range |
---|---|---|---|
Suzuki | Pd(PPh₃)₄, K₂CO₃, DMF | Arylboronic acids | 60–75% |
Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Secondary amines | 70–80% |
Redox Reactions
The quinazolinone core undergoes reduction:
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Catalytic Hydrogenation : H₂/Pd-C reduces the C7–C8 double bond in the dihydroquinazolinone, yielding a tetrahydro derivative.
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N-Oxide Formation : Reaction with m-CPBA oxidizes the pyridine nitrogen to an N-oxide, altering electronic properties.
Applications :
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Reduced analogs show enhanced metabolic stability in preclinical studies.
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N-Oxides serve as intermediates for further functionalization.
Comparative Reactivity with Analogous Compounds
The thiophene and pyridinylpiperazine groups distinguish this compound from simpler quinazolinones:
Feature | This Compound | 4-Methylquinazoline | Pyridinylpiperazine Derivatives |
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Electrophilic Sites | Thiophene C5, Quinazolinone C2/C4 | Quinazolinone C2/C4 | Piperazine N-atoms |
Redox Sensitivity | Moderate (thiophene stabilization) | High (unsubstituted core) | Low (stable piperazine ring) |
Functionalization Ease | High (multiple reactive centers) | Moderate | High (flexible N-sites) |
Key Research Findings
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Antimicrobial Activity : Nitro-substituted thiophene analogs exhibit MIC values of 5–10 μM against Mycobacterium tuberculosis .
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CNS Modulation : Pyridinylpiperazine-modified derivatives demonstrate affinity for serotonin receptors (5-HT₁A) in vitro.
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Solubility : Sulfonated derivatives achieve aqueous solubility >2 mg/mL, facilitating formulation .
Scientific Research Applications
Anticancer Activity
Compound A has been investigated for its potential in treating various types of cancers. The structure of the compound suggests that it may interact with specific molecular targets involved in cell proliferation and apoptosis. For instance, studies have indicated that compounds with similar structural motifs can inhibit serine/threonine kinases such as cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are critical in cancer cell cycle regulation .
Case Study: Inhibition of CDK Activity
In a study focusing on the inhibition of CDK activity, derivatives of quinazoline compounds were shown to effectively reduce tumor growth in xenograft models. The results indicated that Compound A could potentially exhibit similar effects due to its structural similarities with known CDK inhibitors .
Neuropharmacology
The piperazine moiety present in Compound A is known for its neuroactive properties. Research has highlighted the role of piperazine derivatives in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating psychiatric disorders such as depression and anxiety.
Case Study: Serotonin Receptor Modulation
A related compound demonstrated significant binding affinity to serotonin receptors, leading to anxiolytic effects in animal models. This points towards the possibility that Compound A may also influence serotonergic pathways, warranting further investigation into its neuropharmacological properties .
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of compounds structurally related to Compound A. The presence of the thiophene ring has been associated with enhanced antibacterial properties against various pathogens.
Case Study: Evaluation Against Bacterial Strains
In vitro tests showed that certain thiophene-containing compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that Compound A could be developed as a novel antimicrobial agent .
Structure-Activity Relationship Studies
Further research is needed to elucidate the structure-activity relationships (SAR) of Compound A and its analogs. Understanding how modifications to the chemical structure affect biological activity will be essential for optimizing therapeutic efficacy.
Clinical Trials
To translate laboratory findings into clinical applications, it is crucial to conduct clinical trials assessing the safety and efficacy of Compound A in humans.
Combination Therapies
Exploring combination therapies with existing anticancer or antimicrobial agents may enhance therapeutic outcomes and reduce resistance development.
Mechanism of Action
The mechanism of action of 4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)benzothioamide
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- 2-{5-[4-(2-methoxyphenyl)piperazin-1-yl]pentyl}-1H-benzo[d]imidazole
Uniqueness
4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazoline family, which has garnered attention for its potential biological activities, particularly in the field of oncology and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cell lines, and relevant case studies.
The biological activity of this compound is primarily attributed to its role as an inhibitor of cyclin-dependent kinases (CDKs) , which are crucial for cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. This mechanism is supported by studies indicating that similar compounds with quinazoline scaffolds exhibit significant anti-proliferative effects on various cancer cell lines .
Anticancer Activity
Research has demonstrated that This compound exhibits potent anticancer activity. In vitro studies have shown that this compound effectively inhibits the proliferation of several cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 0.52 | Induction of apoptosis |
MDA-MB-231 (Breast) | 0.29 | CDK inhibition |
HCT116 (Colon) | 0.36 | Cell cycle arrest |
UACC-62 (Melanoma) | 0.24 | Apoptotic pathway activation |
These results indicate that the compound's efficacy may vary depending on the specific cancer type and its associated molecular characteristics .
Case Studies
Several case studies have highlighted the compound's potential in clinical applications:
- Lung Cancer Treatment : A study evaluated the compound's effects on A549 lung cancer cells, revealing significant morphological changes consistent with apoptosis after treatment at varying concentrations. The results indicated that the compound could effectively reduce cell viability .
- Breast Cancer : In another study involving MDA-MB-231 cells, treatment with this compound resulted in a marked reduction in proliferation rates, further supporting its role as a potential therapeutic agent against breast cancer .
- Combination Therapies : Preliminary investigations into combination therapies involving this compound and other standard chemotherapeutics have shown enhanced efficacy against resistant cancer cell lines, suggesting a synergistic effect .
Properties
IUPAC Name |
4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS/c1-15-21-17(13-16(14-18(21)28)19-5-4-12-29-19)25-22(24-15)27-10-8-26(9-11-27)20-6-2-3-7-23-20/h2-7,12,16H,8-11,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKMQRVPBHCSHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=N4)CC(CC2=O)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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